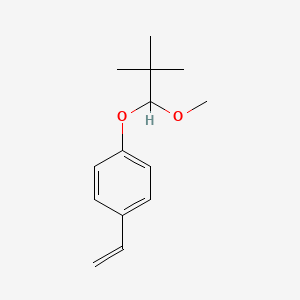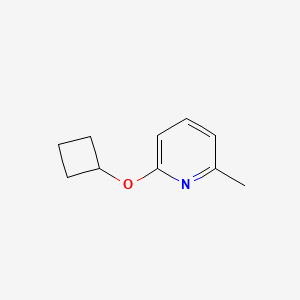
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, difluoromethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a difluoromethylation reaction using difluoromethylating agents.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents such as methyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylphenyl)methanol
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylbenzylamine)
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridine)
Uniqueness
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is unique due to the presence of both benzyloxy and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H15F2NO3 |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C15H15F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-7,15,19H,8-9H2,1H3 |
InChI Key |
MGUPOJQZVPRPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


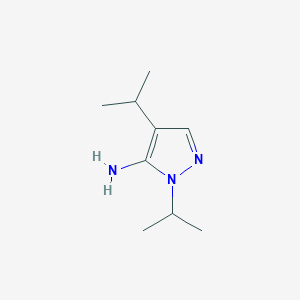
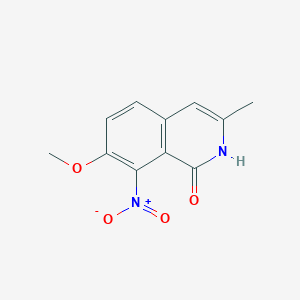

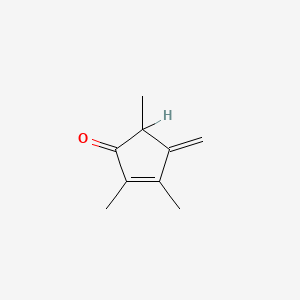
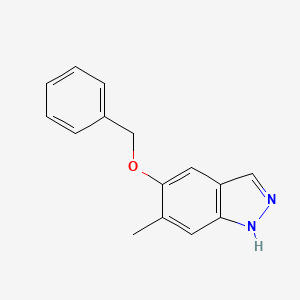
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
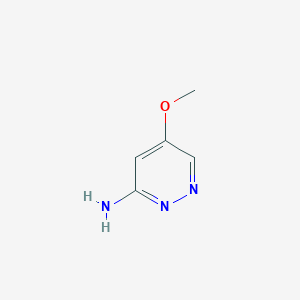
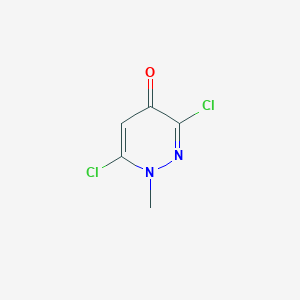

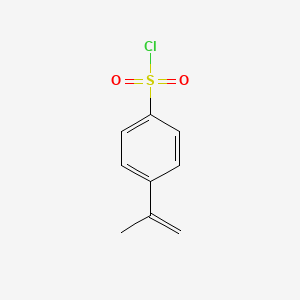
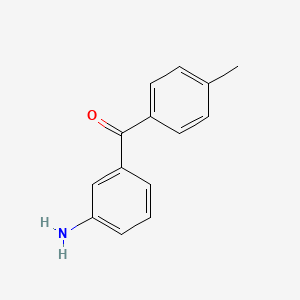
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
